{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester
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Overview
Description
{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronate ester group, a chloro-substituted phenoxy group, and a carbamic acid tert-butyl ester moiety. These structural features contribute to its reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Boronate Ester: The boronate ester group can be introduced through a reaction between a suitable boronic acid derivative and a chloro-substituted phenol.
Etherification: The phenol derivative is then reacted with an appropriate alkylating agent to form the phenoxy-ethyl intermediate.
Carbamate Formation: The final step involves the reaction of the phenoxy-ethyl intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The chloro-substituted phenoxy group can be reduced to form the corresponding phenol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group yields boronic acid derivatives, while reduction of the chloro-substituted phenoxy group produces phenol derivatives.
Scientific Research Applications
{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of {2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The chloro-substituted phenoxy group can participate in various chemical reactions, contributing to the compound’s versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-4-chlorobutyrophenone: This compound shares the chloro-substituted phenoxy group but lacks the boronate ester and carbamic acid tert-butyl ester moieties.
Methylammonium lead halide: Although structurally different, this compound also has applications in advanced materials and scientific research.
Uniqueness
The uniqueness of {2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester lies in its combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C19H29BClNO5 |
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Molecular Weight |
397.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H29BClNO5/c1-17(2,3)25-16(23)22-8-9-24-15-11-13(10-14(21)12-15)20-26-18(4,5)19(6,7)27-20/h10-12H,8-9H2,1-7H3,(H,22,23) |
InChI Key |
ZDDWMNDSUWOCIN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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